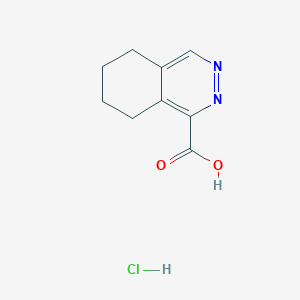

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride

Descripción general

Descripción

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H10N2O2·HCl

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid;hydrochloride typically involves the following steps:

Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic or basic conditions to form the tetrahydrophthalazine ring.

Carboxylation: The cyclized product is then subjected to carboxylation, where a carboxyl group is introduced into the molecule. This can be achieved using reagents like carbon dioxide or carboxylic acids in the presence of catalysts.

Hydrochloride Formation: Finally, the carboxylated product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Esterification

The carboxylic acid group undergoes Fischer esterification with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters. This reaction proceeds via a two-step mechanism:

-

Protonation of the carbonyl oxygen activates the carbonyl group for nucleophilic attack.

-

Nucleophilic attack by the alcohol oxygen, followed by proton transfer and elimination of water .

Example : Reaction with methanol would yield the methyl ester derivative.

Amide Formation

Direct conversion to amides typically requires heating with amines above 100°C to drive off water, forming a carboxylate intermediate that reacts with the amine . Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) can facilitate amide bond formation under milder conditions .

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) replaces the hydroxyl group with a chlorosulfite intermediate, which is displaced by chloride to form the acid chloride . This intermediate is reactive and can undergo further substitution reactions.

Hydrolysis

The hydrochloride salt can undergo hydrolysis under basic conditions to regenerate the carboxylic acid. For example, treatment with aqueous sodium hydroxide followed by acidification would yield the free acid.

Mechanisms and Reaction Conditions

Stability and Considerations

-

Salt Form : The hydrochloride salt enhances solubility in polar solvents and stability under acidic conditions.

-

Ring Reactivity : The tetrahydrophthalazine ring may influence electron density at the carboxylic acid group, potentially altering its acidity or reactivity.

-

Protecting Groups : In synthetic applications, protecting groups (e.g., tert-butyloxycarbonyl) may be required to control reactivity during multi-step reactions .

Research Findings and Precedents

-

Synthetic Routes : Multi-step organic reactions, such as ester hydrolysis or amide coupling, are critical for modifying the carboxylic acid group .

-

Mechanistic Insights : Acid chloride formation and esterification follow classic carboxylic acid chemistry, while amide formation benefits from coupling agents to mitigate side reactions .

-

Analytical Data : The compound’s molecular weight (214.65 g/mol) and solubility in polar solvents (e.g., ethanol, THF) are consistent with carboxylic acid derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid; hydrochloride has been explored for its therapeutic potential in various medical conditions. Its derivatives are investigated for their roles as active pharmaceutical ingredients (APIs) in drug formulations.

Antihypertensive Agents

Research indicates that compounds similar to 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid can serve as angiotensin II type 1 receptor antagonists. These compounds are crucial in managing hypertension and related cardiovascular diseases. For instance, the incorporation of carboxylic acid or its bioisosteres in drug design has shown promising results in enhancing the efficacy of antihypertensive medications .

| Compound | Receptor Affinity (IC50) | Oral Bioavailability (%) |

|---|---|---|

| Example A | 0.25 µM | 51 |

| Example B | 0.42 µM | 20 |

Antitumor Activity

The compound has also been studied for its antitumor properties. For example, derivatives of tetrahydrophthalazine have demonstrated significant activity against various cancer cell lines. The structural modifications of these compounds can enhance their targeting ability towards specific tumor markers .

Synthesis and Derivatives

The synthesis of 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid; hydrochloride typically involves multiple steps that can yield various derivatives with distinct biological activities.

Synthetic Pathways

A common synthetic route involves the reaction of hydrazine with phthalic anhydride under acidic conditions to produce the desired carboxylic acid derivative. This method yields high purity and good yields of the product:

| Reagent | Conditions | Yield |

|---|---|---|

| Hydrazine | Acetic acid, 120°C | 85% |

| Phthalic anhydride | Room temperature | Variable |

Clinical Trials

Several clinical trials have explored the efficacy of tetrahydrophthalazine derivatives in treating hypertension and cancer. Notably, a study published in a peer-reviewed journal highlighted the effectiveness of a specific derivative in reducing blood pressure in hypertensive patients .

Analytical Methods

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify and analyze the pharmacokinetics of these compounds in biological samples. This method provides high sensitivity and specificity for detecting low concentrations of the compound in human urine .

Mecanismo De Acción

The mechanism of action of 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Phthalazine derivatives: Compounds with similar structures but different substituents on the phthalazine ring.

Hydrochloride salts: Other hydrochloride salts of carboxylic acids with similar pharmacological properties.

Uniqueness

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride stands out due to its specific structural features and the unique combination of its tetrahydrophthalazine ring and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid; hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid; hydrochloride is characterized by its unique tetrahydrophthalazine structure. The compound's molecular formula is C10H12ClN2O2, indicating the presence of a carboxylic acid and a hydrochloride salt form. Its structural properties contribute to its biological interactions.

The biological activity of 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid; hydrochloride is primarily attributed to its interaction with various biological targets. Similar compounds have demonstrated the following mechanisms:

- Antimicrobial Activity : Research indicates that derivatives of tetrahydrophthalazine exhibit significant antimicrobial properties against Gram-positive bacteria such as Enterococcus faecium. The lipophilic nature of these compounds enhances their ability to penetrate bacterial membranes and exert antimicrobial effects.

- Antioxidant Effects : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .

- Inhibition of Biofilm Formation : Studies suggest that this compound can inhibit biofilm formation by pathogenic bacteria, thereby enhancing its efficacy in treating infections associated with biofilms .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid; hydrochloride and related compounds:

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid against various bacterial strains. The results indicated that the compound effectively inhibited growth in both planktonic and biofilm forms of Enterococcus faecium, showcasing its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Antioxidant Properties

In vitro assays conducted on human cell lines revealed that the compound significantly reduced oxidative stress markers. The antioxidant activity was quantified using the DPPH radical scavenging assay, demonstrating a dose-dependent response.

Propiedades

IUPAC Name |

5,6,7,8-tetrahydrophthalazine-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-7-4-2-1-3-6(7)5-10-11-8;/h5H,1-4H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOFJEINSJYFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(N=NC=C2C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470438-33-4 | |

| Record name | 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.